7-(3-Chloropropoxy)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
7-(3-chloropropoxy)isoquinoline |
InChI |
InChI=1S/C12H12ClNO/c13-5-1-7-15-12-3-2-10-4-6-14-9-11(10)8-12/h2-4,6,8-9H,1,5,7H2 |
InChI Key |
DVRZCFYUFLOLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 7 3 Chloropropoxy Isoquinoline
Retrosynthetic Analysis of the 7-(3-Chloropropoxy)isoquinoline Scaffold
A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most logical disconnection is at the C7-oxygen bond, which simplifies the target molecule into two key precursors: 7-hydroxyisoquinoline (B188741) and 1-chloro-3-iodopropane (B107403) (or a related 3-halopropane). This approach allows for the synthesis of the isoquinoline (B145761) core first, followed by the regioselective installation of the chloropropoxy side chain.
An alternative, though less common, disconnection could involve breaking a C-C bond within the isoquinoline ring itself. This would lead back to more fundamental starting materials, requiring the construction of the substituted benzene (B151609) ring and the nitrogen-containing portion of the heterocycle in a convergent manner. However, the former strategy is generally more efficient and is the focus of the subsequent sections.
Established Synthetic Routes to the Isoquinoline Ring System
The isoquinoline core is a privileged scaffold in numerous natural products and pharmacologically active compounds. acs.org Several classical and modern methods have been developed for its construction.
Bischler-Napieralski Reaction and its Variants
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. wikipedia.orgnrochemistry.com It involves the intramolecular electrophilic cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.comjk-sci.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. nrochemistry.com
The reaction is typically most effective when the aromatic ring is electron-rich, as this facilitates the intramolecular electrophilic aromatic substitution. nrochemistry.comjk-sci.com For the synthesis of a 7-substituted isoquinoline, the starting β-arylethylamide would require a substituent at the meta-position of the phenyl ring. The cyclization then preferentially occurs at the para-position relative to this activating group. jk-sci.com Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org
Two primary mechanisms have been proposed for the Bischler-Napieralski reaction: one proceeding through a dichlorophosphoryl imine-ester intermediate and the other via a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org
Pictet-Spengler Reaction and Stereoselective Approaches
The Pictet-Spengler reaction provides another powerful method for synthesizing tetrahydroisoquinolines, which can subsequently be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgresearchgate.net The reaction is considered a special case of the Mannich reaction. wikipedia.org
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org Electron-rich aromatic systems, such as those found in dopamine (B1211576) derivatives, readily undergo cyclization under mild conditions. wikipedia.orgacs.org For less activated systems, stronger acids and higher temperatures may be necessary. wikipedia.orgresearchgate.net
Recent advancements have focused on stereoselective Pictet-Spengler reactions, employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center at C1. Furthermore, the development of N-acyliminium ion Pictet-Spengler reactions has broadened the scope of this transformation to include less reactive aromatic systems. wikipedia.org
Pomeranz-Fritsch Cyclization
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The reaction typically proceeds in two stages: the formation of the benzalaminoacetal from a substituted benzaldehyde (B42025) and an aminoacetal, followed by the ring closure. organicreactions.orgresearchgate.net
Various modifications of this reaction have been developed to improve yields, such as the Schlittler-Müller modification, which utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal. acs.org The Pomeranz-Fritsch synthesis is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve via other methods. organicreactions.org However, the reaction can sometimes suffer from low yields, and the conditions often require strong acids like sulfuric acid. wikipedia.orgnih.gov
Modern Catalytic Approaches (e.g., Transition Metal-Catalyzed C-H Activation)
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed C-H activation strategies for the construction and functionalization of heterocyclic systems. acs.orgnih.govyoutube.com These methods offer atom- and step-economical alternatives to traditional named reactions. mdpi.com
Palladium- and rhodium-catalyzed reactions have been particularly prominent in this area. acs.orgmdpi.com For instance, the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes can provide access to substituted hydroisoquinolones with high regioselectivity. mdpi.com The regioselectivity of these reactions is often directed by a coordinating group on the substrate, which positions the metal catalyst for selective C-H bond cleavage. acs.orgnih.govacs.org While direct C-H activation to form the isoquinoline core is an active area of research, these methods are more commonly employed for the functionalization of a pre-existing quinoline (B57606) or isoquinoline ring. mdpi.com
Strategies for Regioselective Introduction of the 3-Chloropropoxy Moiety at C7
Once the 7-hydroxyisoquinoline core is synthesized, the final step is the introduction of the 3-chloropropoxy side chain. This is typically achieved through a Williamson ether synthesis.
The 7-hydroxyisoquinoline is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an electrophilic 3-chloropropylating agent, most commonly 1-bromo-3-chloropropane (B140262) or 1-chloro-3-iodopropane. The use of 1-bromo-3-chloropropane is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride, allowing for selective displacement of the bromide while retaining the chloride on the propyl chain.
Precursor Synthesis and Functionalization Techniques
The primary and most crucial precursor for the synthesis of this compound is 7-hydroxyisoquinoline . This starting material provides the necessary hydroxyl group on the isoquinoline core, which is the reactive site for the subsequent introduction of the 3-chloropropoxy side chain.
The synthesis of 7-hydroxyisoquinoline itself can be achieved through various established methods in heterocyclic chemistry. One common approach involves the Pomeranz–Fritsch reaction or its modifications, which construct the isoquinoline ring system from appropriate precursors like benzaldehyde and aminoacetoaldehyde diethyl acetal. organic-chemistry.org Another route involves the hydrolysis of 7-aminoisoquinoline via a diazotization reaction. A patent describes a method for preparing 7-hydroxyquinoline-4-carboxylic acid, which involves the diazotization of an amino precursor followed by hydrolysis. researchgate.net
Once 7-hydroxyisoquinoline is obtained, the subsequent functionalization step is the introduction of the 3-chloropropoxy group. This is typically achieved through an etherification reaction, a cornerstone of organic synthesis.
Etherification Reactions and Optimization of Reaction Conditions
The key transformation in the synthesis of this compound is the etherification of the phenolic hydroxyl group of 7-hydroxyisoquinoline. The most widely employed method for this purpose is the Williamson ether synthesis . rsc.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. rsc.org
In the context of synthesizing the target molecule, 7-hydroxyisoquinoline is treated with a suitable base to generate the corresponding 7-isoquinolinate anion. This anion then reacts with an electrophile containing a three-carbon chain and a chlorine atom, most commonly 1-bromo-3-chloropropane . wikipedia.orgnih.govscbt.com The bromide is a better leaving group than chloride, ensuring that the nucleophilic attack preferentially displaces the bromide ion.
The optimization of these reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.
Table 1: Key Parameters for Williamson Ether Synthesis Optimization
| Parameter | Options & Considerations | Rationale |
| Base | Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly used. numberanalytics.com | The base must be strong enough to deprotonate the phenolic hydroxyl group of 7-hydroxyisoquinoline effectively. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred. numberanalytics.com | These solvents can dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the reaction. They also do not participate in the reaction as protic solvents might. |
| Temperature | Reaction temperatures can range from room temperature to elevated temperatures. | Higher temperatures generally increase the reaction rate but can also lead to side reactions. Optimization is necessary to find a balance. |
| Phase-Transfer Catalyst | Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially in biphasic systems. youtube.com | A phase-transfer catalyst facilitates the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. youtube.comcapes.gov.br |
A study on a related compound, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, highlights a practical synthetic method involving an intramolecular cyclization as a key step, which ultimately leads to a quinoline core with the desired side chain. researchgate.net While not a direct Williamson ether synthesis on a pre-formed hydroxyquinoline, the conditions used for similar alkylations in related heterocyclic systems often involve a base like potassium carbonate in a solvent like DMF. researchgate.net
Alternative Halogenation and Alkylation Procedures
While the Williamson ether synthesis using 1-bromo-3-chloropropane is the most direct route, alternative strategies can be envisioned. One such approach would involve a two-step process:
Alkylation with a propanol (B110389) derivative: 7-hydroxyisoquinoline could first be reacted with a molecule containing a three-carbon chain and a terminal hydroxyl group, such as 3-bromopropanol. This would yield 7-(3-hydroxypropoxy)isoquinoline.
Halogenation of the terminal hydroxyl group: The terminal alcohol of the newly introduced side chain could then be converted to a chloride using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
This alternative might be advantageous if the direct alkylation with 1-bromo-3-chloropropane proves to be low-yielding or if purification is challenging due to side products.
Advanced Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Scalability
Modern synthetic chemistry is increasingly focused on developing more efficient, environmentally friendly, and scalable processes. For the synthesis of isoquinoline derivatives like this compound, several advanced methodologies can be applied.
Flow Chemistry Applications in Isoquinoline Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of isoquinolines and their derivatives. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput screening of reaction conditions. nih.gov
For the synthesis of isoquinolines, flow microreactor systems have been successfully employed. For instance, a flow-microreactor-mediated synthesis of 1,2,3,4-tetrahydroisoquinolines has been reported, demonstrating the precise temperature control and efficiency of this technology. researchgate.net The individual steps in the synthesis of this compound, such as the etherification, could be adapted to a flow process, potentially leading to higher yields and purity in shorter reaction times. The synthesis of pharmaceutical intermediates, including those with quinoline scaffolds, has been shown to be amenable to flow chemistry, highlighting its potential for industrial-scale production. rsc.org
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. youtube.comresearchgate.net For the synthesis of this compound, several green chemistry strategies can be implemented.
One key area is the use of more environmentally benign solvents. Traditional Williamson ether syntheses often employ polar aprotic solvents like DMF, which have associated toxicity concerns. Research has explored the use of "greener" solvents, such as deep eutectic solvents or even water with the aid of a phase-transfer catalyst, for O-alkylation reactions. researchgate.netmdpi.com
Another principle is the use of catalytic reagents over stoichiometric ones. While the base in the Williamson ether synthesis is typically used in stoichiometric amounts, the use of phase-transfer catalysts is a step towards catalytic efficiency. Furthermore, exploring solid-supported bases could simplify work-up procedures and facilitate catalyst recycling. Solvent-free reaction conditions, where the reactants are simply ground together, have also been shown to be effective for some etherification reactions, significantly reducing waste. researchgate.net
The development of novel, atom-economical routes to the isoquinoline core itself is also an active area of research aligned with green chemistry principles. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on this compound
The presence of a reactive chloropropyl side chain makes this compound a valuable starting material for the synthesis of a diverse range of analogues. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions.
This allows for the introduction of a wide variety of functional groups at the end of the propoxy chain. For example, reaction with amines would lead to the corresponding amino derivatives. Similarly, reaction with thiols would yield thioethers, and reaction with alkoxides would result in the formation of ethers.
Table 2: Potential Derivatization Reactions of this compound
| Nucleophile | Resulting Functional Group | Potential Analogue Class |
| Amines (R₂NH) | Tertiary or Secondary Amine | Aminoalkoxyisoquinolines |
| Thiols (RSH) | Thioether | Thioalkoxyisoquinolines |
| Alkoxides (RO⁻) | Ether | Dialkoxyalkane-linked isoquinolines |
| Azide (B81097) (N₃⁻) | Azide | Azidoalkoxyisoquinolines (can be further reduced to amines) |
| Cyanide (CN⁻) | Nitrile | Cyanoalkoxyisoquinolines (can be hydrolyzed to carboxylic acids) |
The synthesis of diversely functionalized isoquinolines is a significant area of medicinal chemistry research, as these scaffolds are found in many biologically active compounds. harvard.eduuobasrah.edu.iq The ability to easily modify the side chain of this compound provides a straightforward entry into libraries of novel compounds for biological screening. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline precursor demonstrates the utility of chloro-substituted heterocycles in building complex molecules through nucleophilic substitution. francis-press.comacs.orgmdpi.comresearchgate.netpreprints.org
An exploration of the synthetic pathways and chemical reactivity of this compound reveals a landscape rich with potential for chemical modification. This article delves into the methodologies for its synthesis and the subsequent functionalization of both its side chain and core heterocyclic structure, providing a focused overview of its precursor chemistry and the routes to structural diversification.
1 Modifications of the 3-Chloropropoxy Side Chain (e.g., substitution of chlorine, chain elongation)
The this compound molecule possesses a versatile anchor for chemical modification in its 3-chloropropoxy side chain. The terminal primary alkyl chloride is a reactive electrophilic site, amenable to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, significantly altering the compound's physicochemical properties.
The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group. This reaction is highly efficient for primary alkyl halides.
A range of nucleophiles can be employed to create a library of derivatives. For instance, reaction with sodium azide yields an azido-terminated side chain, which can be further reduced to a primary amine. Direct displacement with ammonia (B1221849) or primary/secondary amines provides access to various amino-functionalized analogues. Other nucleophiles like cyanide, thiols, or carboxylates can also be used to introduce corresponding functionalities.
Table 1: Examples of Nucleophilic Substitution Reactions on the 3-Chloropropoxy Side Chain
| Nucleophile | Reagent Example | Product Side Chain |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | –O–(CH₂)₃–N₃ (3-Azidopropoxy) |
| Amine (Primary) | Methylamine (CH₃NH₂) | –O–(CH₂)₃–NHCH₃ (3-(Methylamino)propoxy) |
| Cyanide | Sodium Cyanide (NaCN) | –O–(CH₂)₃–CN (4-Isoquinolinyloxy)butanenitrile |
| Thiolate | Sodium Thiophenoxide | –O–(CH₂)₃–SPh (3-(Phenylthio)propoxy) |
| Hydroxide | Sodium Hydroxide (NaOH) | –O–(CH₂)₃–OH (3-Isoquinolinyloxy)propan-1-ol |
Chain elongation of the existing 3-chloropropoxy group is a more complex transformation that adds carbon atoms to the side chain. A common strategy involves the displacement of the chloride with cyanide, which adds one carbon. The resulting nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced to an alcohol. This new terminal alcohol can be converted into a good leaving group (e.g., a tosylate or halide) to allow for further extension via another nucleophilic substitution. Another advanced method for chain elongation involves the alkylation of terminal alkynes, which could be adapted for this system. youtube.com
2 Functionalization of the Isoquinoline Ring System for Structural Diversity
The isoquinoline ring itself is a key target for functionalization to generate structural diversity. The reactivity of the ring towards electrophilic substitution is governed by the electronic properties of its existing substituents. askfilo.comquimicaorganica.org
The 7-propoxy group is an activating, electron-donating group. youtube.comlibretexts.org In electrophilic aromatic substitution reactions, such groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the 7-alkoxy group activates the carbocyclic (benzene) portion of the isoquinoline system. Therefore, electrophiles are directed primarily to the C-6 and C-8 positions, which are ortho to the C-7 substituent. quimicaorganica.org Generally, substitution at the C-5 and C-8 positions of the isoquinoline ring is favored. quimicaorganica.org
Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the ring. These include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂), likely at the C-8 position.
Halogenation: Employing bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to install a halogen atom.
Friedel-Crafts Acylation: Reacting the molecule with an acyl chloride or anhydride (B1165640) and a Lewis acid like aluminum chloride to append a ketone functionality.
Beyond classical methods, modern C-H activation and functionalization techniques offer powerful tools for regioselective modification of heterocyclic systems like quinolines and isoquinolines. nih.govnih.gov These transition-metal-catalyzed reactions can enable the introduction of alkyl, aryl, or other groups at specific C-H bonds, providing access to derivatives that are difficult to synthesize using traditional approaches.
Table 2: Potential Regioselective Functionalization of the Isoquinoline Ring
| Reaction Type | Reagents | Potential Product (Major Isomer) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-(3-Chloropropoxy)-8-nitroisoquinoline |
| Bromination | Br₂, FeBr₃ | 8-Bromo-7-(3-chloropropoxy)isoquinoline |
These modifications of the isoquinoline core, combined with the side-chain chemistry, allow for the systematic development of a wide array of novel compounds based on the this compound scaffold.
Theoretical and Computational Chemistry of 7 3 Chloropropoxy Isoquinoline and Its Derivatives
Molecular Modeling and Geometry Optimization Studies
Molecular modeling is a cornerstone of computational chemistry, providing a virtual three-dimensional representation of a molecule that can be manipulated and analyzed to predict its chemical and physical properties. Geometry optimization is a fundamental process within molecular modeling that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 3-chloropropoxy side chain of 7-(3-chloropropoxy)isoquinoline introduces conformational flexibility. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. nih.govresearchgate.netresearchgate.net By scanning the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).
For this compound, the key dihedral angles to consider for conformational analysis would be:
C6-C7-O-Cα: Rotation around this bond determines the orientation of the propoxy chain relative to the isoquinoline (B145761) ring.
C7-O-Cα-Cβ: Rotation around this bond influences the extension of the alkyl chain.
O-Cα-Cβ-Cγ: This rotation affects the position of the terminal chlorine atom.
Cα-Cβ-Cγ-Cl: This final rotation further positions the chlorine atom in space.
A systematic scan of these dihedral angles, typically in increments of 10-30 degrees, followed by geometry optimization at each step, would reveal the global minimum energy conformer and other low-energy conformers. This analysis is crucial as the conformation of the side chain can significantly impact the molecule's interactions with biological targets. The presence of flexible alkoxy side chains is known to influence the properties of aromatic compounds. acs.orgkoreascience.kr
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable tools to analyze the distribution of electrons and predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgschrodinger.com A smaller gap generally suggests higher reactivity. wuxiapptec.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring, while the LUMO will also be located on the aromatic system. The 7-alkoxy group, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted isoquinoline. The chlorine atom, being electron-withdrawing, will have a more complex effect on the electronic structure.
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Isoquinoline and Related Derivatives (Note: These values are illustrative and the actual values for this compound will depend on the specific computational method and basis set used.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Isoquinoline | -8.53 | - | - | leidenuniv.nl |
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | scirp.org |
| Substituted Isoquinoline 1 | -5.762 | -1.938 | 3.824 | nih.gov |
| Substituted Isoquinoline 2 | -5.811 | -2.061 | 3.750 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The region around the nitrogen atom in the isoquinoline ring due to its lone pair of electrons. The oxygen atom of the propoxy group will also exhibit a negative potential. These are the primary sites for electrophilic attack.
Positive Potential (Blue): The hydrogen atoms attached to the aromatic ring and the alkyl chain will show positive potential. The carbon atom attached to the chlorine (Cγ) will also likely have a degree of positive potential due to the electronegativity of the chlorine atom.
Neutral Potential (Green): The carbon framework of the molecule will generally be in the neutral potential range.
The MEP map provides a clear visual representation of where the molecule is most likely to interact with other charged or polar species. researchgate.netresearchgate.netresearchgate.net
Nucleophilicity and Electrophilicity Indices
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.netnih.govresearchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment.
The reactivity of the isoquinoline ring is well-established. Electrophilic substitution typically occurs on the benzene (B151609) ring, with positions 5 and 8 being the most favored. youtube.com Nucleophilic substitution, on the other hand, preferentially occurs at position 1 in the pyridine (B92270) ring. youtube.com
For this compound, the electron-donating 7-alkoxy group would further activate the benzene ring towards electrophilic attack, likely enhancing the reactivity at positions 5 and 8. The reactivity towards nucleophiles would primarily be directed at the pyridine ring, with the C1 position being the most susceptible to attack. Additionally, the chloropropoxy side chain introduces another potential site for nucleophilic substitution at the carbon atom bonded to the chlorine.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can reveal their conformational flexibility and the influence of the surrounding solvent environment.
Conformational Flexibility: The 3-chloropropoxy side chain of this compound introduces a degree of flexibility to the otherwise rigid isoquinoline core. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site. The distribution of dihedral angles within the chloropropoxy chain can be monitored throughout the simulation to characterize its flexibility. Studies on similar flexible molecules have shown that even subtle changes in conformational preferences can significantly impact biological outcomes. mdpi.commdpi.com
Solvation Effects: The interaction of this compound with its solvent environment, typically water in biological systems, is critical to its behavior. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and hydrogen bonding patterns. The solvation process can influence the conformational equilibrium of the molecule by stabilizing certain conformers over others. mdpi.com Understanding these solvation effects is essential for accurately predicting the molecule's properties in a biological context. Implicit solvent models can also be employed to reduce computational cost while still capturing the essential dielectric response of the solvent. mdpi.com
Ligand-Target Interaction Prediction through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of this compound derivatives and in designing new compounds with enhanced affinity and selectivity. nih.govresearchgate.net
Once a potential biological target is identified, molecular docking can be used to predict the binding mode of this compound derivatives within the active site. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.govresearchgate.net
The analysis of the top-ranked docking poses reveals key interactions between the ligand and the protein, such as:
Hydrogen Bonds: The nitrogen atom in the isoquinoline ring and the oxygen atom of the propoxy chain can act as hydrogen bond acceptors, while potential hydrogen bond donors on the protein can interact with them.
Hydrophobic Interactions: The aromatic isoquinoline ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom on the propoxy chain can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
Studies on analogous isoquinoline and quinoline derivatives have demonstrated the importance of such interactions in determining their biological activity. nih.govnih.gov For instance, the ability to form specific hydrogen bonds or fit into a hydrophobic pocket can be a critical determinant of a compound's efficacy. nih.gov
Scoring functions are at the heart of molecular docking programs. wikipedia.org They are mathematical models used to estimate the binding free energy of a ligand-protein complex. wikipedia.orgst-andrews.ac.uk There are several types of scoring functions:
Force-Field-Based: These functions calculate the non-covalent interaction energies (van der Waals and electrostatic) between the ligand and the protein. st-andrews.ac.uk
Empirical: These functions are derived from fitting to experimental binding data and use a set of weighted energy terms to predict binding affinity. researchgate.netst-andrews.ac.uk
Knowledge-Based: These functions are based on statistical potentials derived from the analysis of known protein-ligand crystal structures. wikipedia.org
Machine Learning-Based: More recently, machine learning models, such as deep learning and random forests, have been trained on large datasets to predict binding affinities with high accuracy. researchgate.net
The predictive power of a scoring function is assessed by its ability to correctly rank known active compounds over inactive ones and to reproduce the experimentally determined binding poses. researchgate.netnih.gov The choice of scoring function can significantly impact the outcome of a docking study, and often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. st-andrews.ac.uk
Table 1: Common Scoring Functions in Molecular Docking
| Scoring Function Type | Examples | Principle |
| Force-Field-Based | DOCK, Gold | Calculates intermolecular energies based on classical mechanics. st-andrews.ac.uknih.gov |
| Empirical | X-Score, AutoDock Vina | Uses regression analysis on experimental data to derive a scoring equation. st-andrews.ac.uk |
| Knowledge-Based | PMF, DrugScore | Derives statistical potentials from databases of protein-ligand complexes. wikipedia.org |
| Machine Learning-Based | RF-Score, NNScore | Utilizes machine learning algorithms trained on large datasets to predict binding affinity. researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications for Discovery
Pharmacophore modeling is a powerful technique in computational drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govyoutube.com
A pharmacophore model for derivatives of this compound would typically include features such as:
Aromatic rings
Hydrogen bond acceptors (e.g., the isoquinoline nitrogen and ether oxygen)
Hydrogen bond donors (if applicable in derivatives)
Hydrophobic groups
A halogen bond donor (the chlorine atom)
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govacs.org This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds that are likely to be active against the target of interest. nih.govacs.org The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing to validate their activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For this compound and its derivatives, QSAR models can be developed to predict their activity and guide the design of more potent analogs. nih.gov
A QSAR study involves the following steps:
Data Collection: A dataset of compounds with known biological activities is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu For QSAR studies of this compound derivatives, a variety of descriptors can be calculated, including:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc. ucsb.edu
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometric Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume. dergipark.org.tr
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). ucsb.edutrdizin.gov.tr
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor of a molecule's hydrophobicity. dergipark.org.trtrdizin.gov.tr
The selection of the most relevant descriptors is a critical step in QSAR modeling. Techniques such as correlation analysis and feature selection algorithms are used to identify the descriptors that have the strongest correlation with the biological activity and to avoid overfitting the model. trdizin.gov.tr
Table 2: Key Molecular Descriptors in QSAR
| Descriptor Class | Example | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule. nih.gov |
| Topological | Connectivity Indices | Atomic arrangement and branching. nih.gov |
| Geometric | Molecular Volume | Three-dimensional size of the molecule. dergipark.org.tr |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity. ucsb.edutrdizin.gov.tr |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes. dergipark.org.trtrdizin.gov.tr |
Statistical Validation and Model Robustness
The credibility and predictive power of any theoretical and computational model, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) studies, are fundamentally dependent on rigorous statistical validation and an assessment of its robustness. For this compound and its derivatives, while specific QSAR models and their validation are not extensively detailed in publicly available literature, the established principles of statistical validation for isoquinoline derivatives in general provide a clear framework for ensuring the reliability of such models. This section outlines the critical statistical methodologies and parameters that are essential for this validation process.
The primary goal of statistical validation is to ascertain that the developed model is not a result of chance correlation and possesses a high predictive capability for new, untested compounds. This is achieved through a combination of internal and external validation techniques.
Internal Validation:
Internal validation techniques assess the stability and predictive accuracy of the model using the original dataset from which it was developed. Key methods include:
Cross-Validation (Leave-one-out - LOO): This is a widely used method where one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity.
Y-Randomization (Scrambling): To ensure the model is not due to a chance correlation between the descriptors and the biological activity, the response vector (biological activity) is randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. For a robust model, the resulting randomized models should have significantly lower q² and R² values than the original model. nih.gov
External Validation:
External validation involves challenging the model with a set of compounds (the test set) that were not used in the model development (the training set). This is considered the most stringent test of a model's predictive power. The performance of the model on the test set is evaluated using several statistical metrics.
A critical analysis of QSAR models for various N-Tosyl-1,2,3,4-Tetrahydroisoquinoline derivatives highlighted the importance of robust validation. nih.gov While some models showed high performance in training, their predictive accuracy for external test sets was low, emphasizing the necessity of rigorous external validation. nih.gov
Key Statistical Parameters:
The statistical health and predictive power of a QSAR model are judged by a suite of parameters. These parameters provide a quantitative measure of the model's goodness-of-fit, stability, and predictive ability.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or Q² | A measure of the model's internal predictive ability, determined by leave-one-out cross-validation. | > 0.5 |
| External Validation Correlation Coefficient | R²ext | The correlation coefficient between the observed and predicted activities for the external test set. | > 0.6 |
| Root Mean Square Error of Prediction | RMSEP | Measures the average magnitude of the errors in predictions for the test set. | As low as possible |
| Concordance Correlation Coefficient | CCC | Measures the agreement between two variables (e.g., predicted and observed values), assessing both correlation and identity. | Close to 1 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
For instance, QSAR studies on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives reported statistically validated models with good predictive power, demonstrating the applicability of these validation techniques to the isoquinoline scaffold.
Model Robustness:
A robust model is one that is not overly sensitive to the addition or removal of a few compounds from the dataset. The robustness of a model is often assessed using the Y-randomization test. If the scrambled models show very low correlation coefficients, it confirms that the original model is robust and not a product of random chance. nih.gov In a study on pyrimido-isoquinolin-quinone derivatives, Y-randomization was employed, and the resulting low q² values for the randomized models demonstrated the robustness of the original CoMFA and CoMSIA models. nih.gov
Molecular Mechanisms of Biological Interaction and Target Elucidation Non Clinical Research Focus
Investigation of Receptor Binding Profiles (In Vitro Biochemical Assays)
The initial step in elucidating the mechanism of action for a novel compound like 7-(3-Chloropropoxy)isoquinoline would involve comprehensive screening against a panel of known biological receptors. These assays are crucial for identifying potential molecular targets and predicting pharmacological effects.
Radioligand Displacement Binding Assays
Radioligand displacement binding assays are a gold-standard technique for quantifying the affinity of a test compound for a specific receptor. This method involves incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to it with high affinity and specificity. The addition of a non-radiolabeled test compound, such as this compound, would compete with the radioligand for binding to the receptor.
By measuring the decrease in radioactivity bound to the receptor at various concentrations of the test compound, a competition curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Hypothetical Data Table: Radioligand Displacement Assay for this compound
| Receptor Target | Radioligand | Ki (nM) of this compound |
| Dopamine (B1211576) D2 | [³H]Spiperone | Data Not Available |
| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |
| Adrenergic α1 | [³H]Prazosin | Data Not Available |
| Muscarinic M1 | [³H]Pirenzepine | Data Not Available |
This table illustrates the type of data that would be generated from such assays. Currently, no such data is available for this compound.
Fluorescence-Based Binding Assays
An alternative to radioligand assays, fluorescence-based binding assays offer a non-radioactive method for determining binding affinity. These assays can be performed in several formats. One common approach is to use a fluorescently labeled ligand that binds to the target receptor. The binding event can be detected by changes in fluorescence polarization or Förster resonance energy transfer (FRET).
When a small, fluorescently labeled ligand tumbles freely in solution, it has a low fluorescence polarization value. Upon binding to a much larger receptor protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that displaces the fluorescent ligand will cause a decrease in this polarization, allowing for the determination of its binding affinity.
Hypothetical Data Table: Fluorescence Polarization Binding Assay for this compound
| Receptor Target | Fluorescent Ligand | IC50 (µM) of this compound |
| GABA-A | Fluorescent Benzodiazepine Analog | Data Not Available |
| NMDA | Fluorescent Antagonist | Data Not Available |
This table is a representation of potential findings. No published data exists for this compound using this method.
Enzyme Modulation Studies (In Vitro Enzymatic Assays)
Many therapeutic agents exert their effects by modulating the activity of specific enzymes. Therefore, it would be critical to investigate whether this compound can inhibit or activate key enzymes involved in physiological and pathological processes.
Inhibition/Activation Kinetics and Specificity Profiling
In vitro enzymatic assays are used to determine if a compound can alter the rate of an enzyme-catalyzed reaction. These assays typically involve incubating the enzyme with its substrate and measuring the formation of the product or the depletion of the substrate over time, both in the presence and absence of the test compound.
If the compound is found to be an inhibitor, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Specificity profiling against a panel of related enzymes is also crucial to assess the compound's selectivity.
Hypothetical Data Table: Enzyme Inhibition Profile of this compound
| Enzyme Target | Substrate | IC50 (µM) of this compound |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Data Not Available |
| Monoamine Oxidase A (MAO-A) | Kynuramine | Data Not Available |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Data Not Available |
This table exemplifies the expected data from enzymatic assays. Such information is not currently available for this compound.
Mechanistic Enzymology via Isotope Effects or Mutagenesis
For compounds that show significant enzyme modulation, more advanced studies can be employed to understand the precise molecular interactions. Kinetic isotope effect studies, for instance, can reveal whether the compound affects bond-breaking steps in the enzymatic reaction.
Site-directed mutagenesis of the enzyme's active site can also provide valuable insights. By altering specific amino acid residues and observing the effect on the compound's inhibitory or activatory potential, researchers can map the binding site and identify key interactions.
Ion Channel Regulation Investigations (In Vitro Electrophysiological Methods)
Ion channels, which control the flow of ions across cell membranes, are another important class of drug targets. The effect of this compound on various ion channels would be investigated using in vitro electrophysiological techniques, such as patch-clamp electrophysiology.
This powerful technique allows for the direct measurement of ion currents through single channels or across the entire cell membrane. By applying the compound to cells expressing specific ion channels, researchers can determine if it acts as a blocker, opener, or modulator of channel activity.
Hypothetical Data Table: Ion Channel Activity of this compound
| Ion Channel | Cell Line | Effect (e.g., Block, Activation) | IC50 / EC50 (µM) |
| hERG (KCNH2) | HEK293 | Data Not Available | Data Not Available |
| Nav1.5 (SCN5A) | CHO | Data Not Available | Data Not Available |
| Cav1.2 (CACNA1C) | tsA-201 | Data Not Available | Data Not Available |
This table illustrates the type of data that would be generated from electrophysiological studies. At present, no such data has been published for this compound.
Patch-Clamp Techniques for Current Measurements
Patch-clamp techniques are the gold standard for investigating the effects of a compound on ion channel function, providing high-resolution recording of ionic currents across the cell membrane. acs.org While direct evidence for the effect of this compound on specific ion channels is not yet publicly available, the general approach to such an investigation would involve the use of various patch-clamp configurations (whole-cell, inside-out, outside-out) on a panel of cell lines expressing different ion channels.
For instance, given that some isoquinoline (B145761) alkaloids are known to interact with neuronal signaling, initial studies might focus on channels prevalent in the nervous system, such as voltage-gated sodium, potassium, and calcium channels. The objective would be to determine if this compound modulates channel gating, conductance, or kinetics.
Hypothetical Research Findings:
| Ion Channel Subtype | Cell Line | Patch-Clamp Configuration | Observed Effect of this compound | IC₅₀/EC₅₀ (µM) |
|---|---|---|---|---|
| Naᵥ1.7 | HEK293 | Whole-Cell | Inhibition of peak inward current | 15.2 |
| Kᵥ1.3 | Jurkat | Whole-Cell | Blockade of outward current | 8.5 |
| Caᵥ2.2 | SH-SY5Y | Whole-Cell | No significant effect | > 100 |
Calcium Imaging for Receptor-Operated Channel Activity
Calcium imaging is a powerful technique to assess the activity of receptor-operated channels (ROCs) and other signaling pathways that modulate intracellular calcium concentrations. This method utilizes fluorescent calcium indicators to visualize changes in cytosolic calcium levels in real-time upon receptor activation.
To investigate the role of this compound, cultured cells would be loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). The cells would then be stimulated with an agonist known to activate a specific ROC, and the resulting calcium transient would be measured in the presence and absence of the test compound. A change in the amplitude, duration, or kinetics of the calcium signal would indicate a modulatory effect of this compound on the receptor or the downstream signaling cascade.
Hypothetical Research Findings:
| Receptor Target | Cell Line | Agonist | Effect of this compound on Calcium Response | Potency (IC₅₀/EC₅₀ in µM) |
|---|---|---|---|---|
| P2X₇ Receptor | A375 | BzATP | Inhibition of agonist-induced calcium influx | 12.8 |
| TRPV1 | HEK293-TRPV1 | Capsaicin | Potentiation of agonist-induced calcium influx | 5.2 |
| Muscarinic M₃ Receptor | CHO-M3 | Carbachol | No significant effect on calcium release from internal stores | > 50 |
Cellular Signaling Pathway Interrogation (Cell-Based Assays - Non-Clinical)
Cell-based assays are indispensable for dissecting the intricate signaling networks affected by a compound. Given that many isoquinoline derivatives exhibit anticancer properties by influencing cell proliferation and survival, a battery of cell-based assays would be employed to probe the mechanism of action of this compound. nih.govnih.gov
Reporter Gene Assays for Gene Expression Modulation
Reporter gene assays are a sensitive method to determine if a compound affects the transcriptional activity of a specific gene or signaling pathway. In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase).
To assess the impact of this compound, cells would be transfected with a reporter construct for a pathway implicated in cancer, such as NF-κB, p53, or STAT3. A change in reporter activity following treatment with the compound would suggest an effect on that signaling cascade.
Hypothetical Research Findings:
| Signaling Pathway | Reporter Construct | Cell Line | Effect of this compound | Fold Change in Reporter Activity |
|---|---|---|---|---|
| NF-κB | NF-κB-Luc | HeLa | Inhibition of TNF-α induced activation | -2.5 |
| p53 | p53-Luc | MCF-7 | Activation of p53 transcriptional activity | +3.1 |
| STAT3 | STAT3-Luc | A549 | Inhibition of IL-6 induced activation | -1.8 |
Western Blotting and Immunoprecipitation for Protein Expression and Post-Translational Modifications
Western blotting is a cornerstone technique for quantifying the expression levels of specific proteins and their post-translational modifications, such as phosphorylation. Immunoprecipitation can be used to isolate specific proteins to study their interaction partners.
In the context of this compound, Western blotting could be used to examine its effect on key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., Akt, MAPK). For instance, since some isoquinoline derivatives act as PARP inhibitors, one could investigate the cleavage of PARP, a hallmark of apoptosis. nih.gov
Hypothetical Research Findings:
| Protein Target | Cell Line | Treatment Condition | Observed Change in Protein Level/Modification |
|---|---|---|---|
| Cleaved PARP | SKOV3 | 24h treatment | Increased levels of cleaved PARP |
| Phospho-Akt (Ser473) | PC-3 | 1h treatment | Decreased phosphorylation |
| Cyclin D1 | HCT116 | 48h treatment | Downregulation of protein expression |
| Bcl-2 | MCF-7 | 24h treatment | Decreased protein expression |
High-Content Screening for Mechanistic Cellular Phenotypes
High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect. researchoutreach.org This approach is particularly useful for identifying potential mechanisms of action by comparing the phenotypic profile of a test compound to that of reference compounds with known targets.
An HCS campaign for this compound would involve treating cells with the compound and staining for various cellular markers (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential). The resulting multiparametric data would be analyzed to identify significant phenotypic changes and to cluster the compound with known bioactive molecules.
Hypothetical Research Findings:
| Cellular Feature | Cell Line | Observed Phenotype with this compound | Potential Mechanistic Implication |
|---|---|---|---|
| Nuclear Size and Intensity | U2OS | Increase in nuclear area and DNA content | Cell cycle arrest at G2/M phase |
| Mitochondrial Membrane Potential | A549 | Decrease in potential (JC-1 staining) | Induction of apoptosis via the intrinsic pathway |
| Cytoskeletal Integrity | HeLa | Disruption of microtubule network | Interaction with tubulin dynamics |
Cell Cycle Analysis (e.g., Flow Cytometry)
Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining cells with a DNA-intercalating dye, such as propidium (B1200493) iodide, and measuring the fluorescence intensity of individual cells. nih.gov Given that many anticancer agents, including some isoquinoline alkaloids, exert their effects by inducing cell cycle arrest, this analysis is a critical component of mechanistic studies. nih.gov
To evaluate the effect of this compound, cancer cell lines would be treated with the compound for various durations. The cells would then be fixed, stained, and analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle would indicate that the compound interferes with cell cycle progression at that checkpoint. The trans-cell cycle effects of PARP inhibitors, for example, can lead to a profound cell cycle delay in the second S phase after treatment. nih.gov
Hypothetical Research Findings:
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Observed Effect on Cell Cycle Distribution |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 24 | Accumulation of cells in the G2/M phase |
| HCT116 (Colon Cancer) | 5 | 48 | Increase in the sub-G1 population (indicative of apoptosis) |
| A549 (Lung Cancer) | 10 | 24 | S-phase arrest |
Apoptosis Induction Mechanisms (e.g., Caspase Activation)
There is no available scientific literature that describes the pro-apoptotic activity of this compound. Studies detailing its ability to induce programmed cell death or activate key mediator proteins, such as caspases, have not been published. Therefore, no data on its potential to trigger caspase-8, caspase-9, or effector caspases like caspase-3 can be provided.
Biophysical Characterization of Protein-Ligand Interactions
No biophysical studies characterizing the direct binding of this compound to any protein target have been reported. The techniques essential for understanding such interactions have not been applied to this specific compound in the available literature.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Data from Surface Plasmon Resonance (SPR) studies, which would provide insight into the binding kinetics (association and dissociation rates) and affinity of this compound with a protein target, are absent from public records.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
There are no published Isothermal Titration Calorimetry (ITC) experiments for this compound. Such studies would be necessary to determine the thermodynamic profile of its binding interactions, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), but this information remains uncharacterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Observed Binding and Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing ligand binding and resulting conformational shifts in target proteins. However, no NMR studies detailing the interaction of this compound with a biological macromolecule are available.
Subcellular Localization Studies (Microscopic Techniques)
Research to determine the specific location of this compound within a cell has not been documented.
Fluorescence Microscopy and Confocal Microscopy
There are no reports on the use of fluorescence or confocal microscopy to visualize the subcellular distribution of this compound. Such studies would require the compound to be inherently fluorescent or tagged with a fluorescent probe, and this work has not been published.
Super-Resolution Microscopy for Nanoscale Localization
Super-resolution microscopy (SRM) represents a family of advanced imaging techniques that circumvent the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. technologynetworks.comibidi.com Conventional light microscopy is restricted to a resolution of approximately 200 nanometers, which is insufficient to resolve the fine details of many subcellular architectures. technologynetworks.com SRM techniques achieve higher resolution, with some methods reaching down to the single-digit nanometer scale, by employing sophisticated strategies to control the fluorescence emission of probes. technologynetworks.comfrontiersin.org These methods can be broadly categorized into deterministic and stochastic approaches.
Deterministic methods, such as Stimulated Emission Depletion (STED) microscopy, enhance resolution by spatially confining the area of fluorescence emission. technologynetworks.comresearchgate.net This is achieved by using a second, donut-shaped laser beam to deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. researchgate.net Structured Illumination Microscopy (SIM) is another deterministic technique that illuminates the sample with a patterned light, creating moiré fringes that can be computationally reconstructed to yield a higher-resolution image. researchgate.netwikipedia.org
Stochastic methods, including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), rely on the temporal separation of fluorescence signals from individual molecules. nih.govnih.gov In these techniques, a small, random subset of photoswitchable or photoactivatable fluorescent probes is activated and imaged in each frame. nih.gov By precisely localizing the center of each single-molecule emission over thousands of frames, a composite super-resolved image is constructed. nih.gov The choice of fluorescent probe is critical for all SRM techniques, as the photophysical properties of the probe directly impact the achievable resolution and image quality. frontiersin.orgnih.gov
While the direct application of this compound in super-resolution microscopy has not been extensively documented in peer-reviewed literature, its structural components suggest a potential utility as a scaffold for designing targeted fluorescent probes. The isoquinoline core is a well-established heterocyclic framework known to be present in many biologically active and fluorescent molecules. mdpi.comunimi.itnih.gov The inherent fluorescence of certain isoquinoline derivatives provides a foundation for their development as imaging agents. mdpi.comunimi.itnih.gov
The 3-chloropropoxy substituent on the isoquinoline ring offers a versatile chemical handle for bioconjugation. The terminal chlorine atom can be displaced by nucleophilic groups present in biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins. This allows for the covalent attachment of the isoquinoline fluorophore to a specific biological target of interest. By tagging a protein or other macromolecule with this compound, its precise location within the cell can be visualized using super-resolution microscopy.
The photophysical properties of the isoquinoline core, such as its absorption and emission spectra, quantum yield, and photostability, would be key determinants of its suitability for different SRM modalities. For instance, probes with high photostability are desirable for STED microscopy to withstand the high laser intensities used for depletion. For PALM and STORM, the ability to control the on-off switching of the fluorophore is paramount. While the specific photophysical characteristics of this compound would require experimental determination, the broader class of isoquinoline derivatives has shown promise as fluorophores. unimi.itnih.govnih.gov
The following table provides a hypothetical overview of how the properties of a probe derived from this compound could be tailored for super-resolution microscopy applications.
| Property | Desired Characteristic for SRM | Potential Role of this compound |
| Fluorophore Core | Bright and photostable emission | The isoquinoline ring system serves as the core fluorophore. mdpi.comunimi.it |
| Targeting Moiety | Specific binding to a biological target | The 3-chloropropoxy group acts as a reactive linker for conjugation to biomolecules. |
| Photostability | High resistance to photobleaching | Chemical modifications to the isoquinoline core could enhance photostability. |
| Photoswitching | Controllable activation/deactivation | Introduction of photoswitchable groups to the isoquinoline scaffold would be necessary for PALM/STORM. |
Once conjugated to a target, the nanoscale localization of the this compound-derived probe could be determined with high precision using various super-resolution techniques. The table below illustrates the typical resolution capabilities of common SRM methods.
| Super-Resolution Technique | Typical Lateral Resolution | Typical Axial Resolution |
| Confocal Microscopy (for comparison) | ~200 nm | ~500 nm |
| Structured Illumination Microscopy (SIM) | ~120 nm | ~350 nm researchgate.net |
| Stimulated Emission Depletion (STED) | 20-50 nm | 50-150 nm |
| Localization Microscopy (PALM/STORM) | 10-20 nm | 25-50 nm |
Structure Activity Relationship Sar Studies for 7 3 Chloropropoxy Isoquinoline Derivatives
Systematic Elucidation of Key Pharmacophoric Elements
The biological activity of 7-(3-chloropropoxy)isoquinoline derivatives is intrinsically linked to the precise arrangement of their molecular features, which interact with specific biological targets. Pharmacophore modeling, a computational approach, helps to identify these essential features, which typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net
For isoquinoline-based compounds, the nitrogen atom in the isoquinoline (B145761) ring often acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket. The 7-alkoxy substituent, in this case, the 3-chloropropoxy group, contributes to the hydrophobic interactions and can also participate in hydrogen bonding. nih.gov The isoquinoline ring itself provides a rigid scaffold and engages in aromatic interactions, such as pi-pi stacking, with the target protein. nih.gov
Studies on related quinoline (B57606) and isoquinoline derivatives have highlighted the importance of these pharmacophoric elements in their anticancer and enzyme-inhibitory activities. nih.govnih.govnih.gov For instance, in the context of kinase inhibition, the isoquinoline core can mimic the adenine (B156593) region of ATP, while the substituents at various positions explore different pockets of the kinase domain. nih.gov The precise spatial arrangement of these features is paramount for high-affinity binding and potent biological activity.
Impact of Isoquinoline Ring Substituents on Biological Interactions
Substituents on the isoquinoline ring play a pivotal role in modulating the biological activity of this compound derivatives. The nature, size, and electronic properties of these substituents can significantly influence the compound's affinity for its target, as well as its pharmacokinetic properties.
Research on various isoquinoline analogues has demonstrated that the introduction of different functional groups on the heterocyclic ring system can lead to substantial changes in biological potency. nih.govnih.gov For example, a review of isoquinoline alkaloids indicates that substitutions at the C-7 position of the isoquinoline nucleus are known to affect their bioactivity. rsc.org
In a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, the inhibitory effect on myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase was found to be dependent on the nature of the substituents at the 7-position. nih.govnih.gov This underscores the importance of the 7-position in fine-tuning the biological profile of isoquinoline-based inhibitors.
The following table, while not exhaustive for the specific 7-(3-chloropropoxy) scaffold due to limited direct literature, illustrates the general principle of how substituents on the isoquinoline ring can impact biological activity based on studies of related compounds.
Table 1: Illustrative Impact of Isoquinoline Ring Substituents on Biological Activity (General)
| Substituent Position | Substituent Type | General Impact on Activity | Reference |
| C1 | Aryl or Heteroaryl Groups | Can significantly enhance anticancer activity. | nih.gov |
| C4 | Phenylamino (B1219803) Group | Introduction of a phenylamino group can lead to potent kinase inhibition. | researchgate.net |
| C5, C8 | Disubstitution | Can lead to effective inhibition of Mycobacterium tuberculosis. | nih.gov |
| C6, C7 | Dimethoxy Groups | Often found in potent kinase inhibitors. | nih.govnuph.edu.ua |
| C7 | Various Substituents | Directly influences inhibitory activity against various enzymes. | nih.govnih.govrsc.orgnih.gov |
Role of the 3-Chloropropoxy Chain in Modulating Activity
Chain Length Variation and its Influence
While specific data for the systematic variation of the propoxy chain in this compound is scarce in publicly available literature, studies on other O-alkylated heterocyclic compounds provide valuable insights. For instance, in a series of O-(hydroxyalkyl) substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substituent exhibited the best antitumor activity, suggesting an optimal chain length for this particular scaffold and biological target. nih.gov
Generally, a shorter alkyl chain may not be long enough to reach a key interaction point, while an excessively long chain could introduce steric hindrance or unfavorable hydrophobic interactions. The optimal chain length is therefore a delicate balance of these factors and is specific to the target being addressed.
Halogen Identity and Positional Isomerism Effects
The presence of a halogen atom on the propoxy chain introduces another layer of complexity and a potential avenue for optimizing biological activity. The identity of the halogen (e.g., fluorine, chlorine, bromine) and its position on the alkyl chain can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability.
The chlorine atom in the 3-chloropropoxy group is an electron-withdrawing group, which can influence the electronic environment of the entire molecule. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Ether Linkage Modifications
The ether linkage that connects the propoxy chain to the isoquinoline ring is another key structural feature that can be modified to modulate biological activity. This linkage provides a degree of conformational flexibility, allowing the side chain to adopt an optimal orientation within the binding site.
Modifications to the ether linkage, such as replacing the oxygen atom with a sulfur atom (thioether) or a nitrogen atom (aminoether), would significantly alter the electronic properties, bond angles, and hydrogen bonding capacity of the linker. Such changes can have a profound impact on the compound's binding affinity and selectivity.
For instance, replacing the ether oxygen with sulfur to create a thioether linkage would increase the lipophilicity and alter the geometry of the connection. While direct studies on ether linkage modifications for this compound are limited, research on other bioactive molecules has shown that such modifications can lead to significant changes in pharmacological properties. researchgate.net
Stereochemical Effects on Biological Interaction
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. When a molecule and its target, such as an enzyme or receptor, are chiral, they often exhibit stereospecific interactions, meaning that one stereoisomer will have a significantly different biological effect than the other(s).
While this compound itself is not chiral, the introduction of chiral centers into its derivatives, for example, through substitution on the propoxy chain or the isoquinoline ring, would result in stereoisomers. These enantiomers or diastereomers could exhibit different binding affinities for their biological targets.
A review of isoquinoline alkaloids highlights that stereoisomers of these compounds can exhibit different biological activities. nih.gov For example, different stereoisomers of the isoquinoline alkaloid tomentelline A showed varying degrees of hepatoprotective activities. nih.gov This underscores the general principle that the specific 3D shape of a molecule is crucial for its interaction with biological macromolecules. Therefore, the synthesis and biological evaluation of individual stereoisomers of any chiral derivative of this compound would be essential for a complete understanding of its SAR and for the development of a potentially more potent and selective therapeutic agent.
Conformational Restriction and Analogue Design
Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding to a biological target. For the flexible 3-chloropropoxy side chain of this compound, several approaches could be envisioned to create more rigid analogues.
One common strategy involves the incorporation of the flexible chain into a ring system. For instance, the propoxy chain could be cyclized back onto the isoquinoline core or onto an adjacent substituent. This would limit the number of accessible conformations, potentially locking the molecule into a more bioactive shape.
Another approach is the introduction of steric hindrance to restrict rotation around key single bonds. For example, adding substituents to the propoxy chain could influence its preferred orientation relative to the isoquinoline ring.
However, without specific SAR data or a known biological target for this compound, the design of conformationally restricted analogues remains speculative. The optimal conformation for activity is unknown, making it challenging to predict which rigid analogues would be beneficial.
Rational Design of Novel Analogues Based on SAR Insights
Rational drug design relies heavily on established SAR. In the absence of such data for this compound, any design of novel analogues would be based on insights from related, but distinct, chemical series.
For example, studies on other 7-alkoxyisoquinoline derivatives acting on specific biological targets, such as kinases or G-protein coupled receptors, could provide a starting point. These studies might indicate whether shorter, longer, or branched alkoxy chains are preferred at the 7-position. They might also suggest which terminal functional groups on the alkoxy chain are favorable for activity.
The presence of the terminal chlorine atom in the 3-chloropropoxy group suggests its potential role as a reactive handle for covalent inhibitors or as a precursor for introducing other functionalities. Rational design could therefore involve replacing the chlorine with a variety of other groups to probe for improved interactions with a target. For instance, substitution with amines, thiols, or other nucleophiles could lead to a diverse library of new compounds.
Below is a hypothetical table of analogues that could be synthesized to build an initial SAR understanding, assuming a biological target was identified.
| Compound Name | Modification from this compound | Rationale |
| 7-(3-Hydroxypropoxy)isoquinoline | Replacement of chlorine with a hydroxyl group | To assess the importance of the chloro group for activity and introduce a hydrogen bond donor/acceptor. |
| 7-(3-Azidopropoxy)isoquinoline | Replacement of chlorine with an azide (B81097) group | To introduce a photoaffinity labeling group or a precursor for click chemistry. |
| 7-(3-(Dimethylamino)propoxy)isoquinoline | Replacement of chlorine with a dimethylamino group | To introduce a basic, ionizable group and explore interactions with acidic residues in a target. |
| 7-Ethoxyisoquinoline | Shortening of the alkoxy chain | To determine the optimal length of the linker at the 7-position. |
| 7-Cyclopropylmethoxyisoquinoline | Introduction of a rigid element in the side chain | To explore the effect of conformational restriction on activity. |
It is critical to reiterate that the design and prioritization of such analogues would be significantly handicapped without initial biological data and SAR insights for the lead compound, this compound.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by observing its interaction with electromagnetic radiation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of 7-(3-Chloropropoxy)isoquinoline. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For this compound (C12H12ClNO), the expected monoisotopic mass would be calculated with high precision.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the compound's structure, such as the loss of the chloropropyl chain, which can be correlated with the known structure of the molecule.
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this type of molecule, typically in positive ion mode [M+H]+. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers are frequently employed to achieve high resolution. |
| Expected m/z | The calculated exact mass of the protonated molecule [C12H13ClNO]+ would be the primary ion observed. |
| Fragmentation | Characteristic losses would include the chloropropyl group and fragments of the isoquinoline (B145761) ring system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State) for Complete Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton. The aromatic protons on the isoquinoline ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the propoxy chain would be observed in the upfield region, with the methylene (B1212753) group adjacent to the oxygen appearing more downfield than the one adjacent to the chlorine. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the chloropropoxy chain.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
COSY: Reveals proton-proton couplings, helping to assign protons on the same spin system, such as those within the propoxy chain and adjacent protons on the isoquinoline ring.
HSQC: Correlates directly bonded proton and carbon atoms.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the attachment of the chloropropoxy group to the 7-position of the isoquinoline ring.
| Technique | Information Gained |
| ¹H NMR | Proton environment, chemical shift, multiplicity, and integration. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. |
| COSY | ¹H-¹H spin-spin coupling networks. |
| HSQC | Direct ¹H-¹³C correlations. |
| HMBC | Long-range ¹H-¹³C correlations for connectivity mapping. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3050-3150 |
| C-H (aliphatic) | ~2850-2960 |
| C=N (in isoquinoline ring) | ~1620-1650 |
| C=C (aromatic) | ~1450-1600 |
| C-O (ether) | ~1050-1250 (asymmetric and symmetric stretching) |
| C-Cl | ~600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of the isoquinoline ring gives rise to characteristic absorption maxima (λmax) in the UV region. The position and intensity of these bands are sensitive to the substitution pattern. This technique can also be used for quantitative analysis to determine the concentration of the compound in a solution, following the Beer-Lambert law, once a calibration curve has been established.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is commonly employed. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
By developing a suitable gradient or isocratic method, a sharp, symmetrical peak for the target compound can be obtained. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Furthermore, preparative HPLC can be utilized to purify larger quantities of the compound.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. |
| Detection | UV detector set at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy). |
| Flow Rate | 1.0 mL/min |
| Retention Time | A specific retention time under defined conditions, indicative of the compound's identity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For isoquinoline derivatives, GC-MS has been effectively used for both identification and quantification. researchgate.net
In the context of this compound, the analysis would involve introducing a vaporized sample into a long, thin capillary column. The separation is based on the compound's affinity for the stationary phase lining the column. While the target compound may have sufficient volatility, GC-MS analysis can sometimes be enhanced by converting the analyte into a more volatile derivative.
The mass spectrometer component ionizes the eluted compound, typically using electron ionization (EI), causing it to fragment in a reproducible manner. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can confirm the compound's identity. researchgate.net The high-resolution capabilities of modern time-of-flight (TOF) mass spectrometers can provide accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov
Table 1: Illustrative GC-MS Fragmentation Data for this compound
| Property | Description |
|---|---|
| Molecular Ion (M+) | The peak representing the intact molecule after ionization. Expected m/z would correspond to the molecular weight of C12H12ClNO. |
| Base Peak | The most abundant fragment ion, which is characteristic of the molecule's structure. |
| Key Fragments | Fragments resulting from the cleavage of the chloropropoxy side chain, such as loss of -CH2CH2Cl or the entire -OCH2CH2CH2Cl group. |
| Isotopic Pattern | The presence of a chlorine atom would result in a characteristic M+2 peak with an abundance of approximately one-third that of the M+ peak. |
Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations
Supercritical Fluid Chromatography (SFC) is a form of normal phase chromatography that has emerged as a primary method for both chiral and achiral separations, particularly within the pharmaceutical industry. wikipedia.orgnih.gov The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com A fluid is considered supercritical when it is heated and pressurized above its critical temperature and pressure, endowing it with properties intermediate between a liquid and a gas. youtube.com
This "convergence chromatography" offers several advantages, including higher diffusion rates and lower viscosity compared to liquid chromatography, which translates to faster separations and reduced analysis times. youtube.com The use of carbon dioxide also makes SFC a more environmentally friendly ("greener") technique due to the reduction in organic solvent consumption. nih.gov
For achiral separations of compounds like this compound, SFC can offer rapid, high-resolution analysis. If a chiral center were present in a derivative of the molecule, SFC would be the technique of choice for separating the enantiomers. This is typically achieved using specialized chiral stationary phases. nih.gov The instrumentation for SFC is similar to that of HPLC, but requires additional components like a back pressure regulator to maintain the mobile phase in its supercritical state throughout the system. youtube.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been widely applied to establish the structures of various isoquinoline and tetrahydroisoquinoline alkaloids and derivatives. mdpi.comgeorgiasouthern.edunih.govnih.govresearchgate.net
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and, from that, build a three-dimensional model of the atomic structure. mdpi.comresearchgate.net
This technique provides unambiguous information on:
Molecular Connectivity: Confirming the bonding arrangement of the atoms.
Conformation: Determining the exact spatial orientation of the isoquinoline ring and the chloropropoxy side chain.
Stereochemistry: Establishing the absolute configuration if chiral centers are present.
Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice through forces like hydrogen bonds or van der Waals interactions.
The structures of many novel isoquinoline derivatives have been unequivocally confirmed using this method. nih.govnih.gov
Table 2: Typical Data Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles formed between three connected atoms (in degrees). |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline or powdered sample, which consists of a vast number of tiny, randomly oriented crystallites. Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).
While PXRD does not typically yield the detailed atomic coordinates that single-crystal analysis does, it is an indispensable tool for:
Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for identification.
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as solubility and stability. PXRD is the primary technique used to identify and distinguish between different polymorphic forms in a research or manufacturing setting.
Purity Analysis: The presence of a crystalline impurity can be detected by the appearance of its characteristic peaks in the PXRD pattern of the bulk sample.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability in Research Formulations
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of materials as a function of temperature. abo.fi Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used in the study of pharmaceutical and chemical compounds. researchgate.netalraziuni.edu.ye
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data, a plot of mass versus temperature, provides critical information about the thermal stability of this compound. A loss of mass can indicate decomposition, evaporation, or the loss of solvent. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability limit. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. alraziuni.edu.ye This technique is highly sensitive to thermal events and is used to determine:
Melting Point: Characterized by a sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point.
Purity: Impurities tend to broaden the melting peak and lower the melting point.
Phase Transitions: Events such as solid-solid transitions between different polymorphs can be detected.
Glass Transitions: For amorphous materials, the transition from a rigid glassy state to a more flexible rubbery state can be observed.
Studies on related quinoline (B57606) and pyrazoloquinoline derivatives have demonstrated the utility of these techniques in establishing thermal properties. researchgate.netmdpi.com
Table 3: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Illustrative Value | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Onset) | 115 °C | The temperature at which the crystalline solid begins to transition to a liquid. |
| DSC | Enthalpy of Fusion (ΔHfus) | 25 J/g | The energy required to melt the sample, related to crystalline lattice energy. |
| TGA | Onset of Decomposition (T5%) | 220 °C | The temperature at which 5% of the material's mass has been lost, indicating the start of thermal degradation. |
Microscopy Techniques for Research-Oriented Visualizations (e.g., Fluorescence Lifetime Imaging Microscopy)
The isoquinoline scaffold is a known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. nih.gov This intrinsic fluorescence is a valuable property that can be exploited in advanced microscopy techniques for research purposes. acs.orgresearchgate.net
Fluorescence Lifetime Imaging Microscopy (FLIM) is a sophisticated imaging technique that measures not just the intensity of the fluorescence, but also the fluorescence lifetime—the average time a molecule remains in its excited state before emitting a photon. The lifetime is an intrinsic property of a fluorophore and can be sensitive to its local microenvironment.
For a compound like this compound, FLIM could be used in biological research to:
Visualize Subcellular Localization: By introducing the compound to live cells, its distribution and accumulation in specific organelles (like mitochondria or lysosomes) could be visualized without the need for an external fluorescent label. acs.org
Monitor Environmental Changes: Changes in the local pH, ion concentration, or binding to a biological target can alter the fluorescence lifetime, allowing FLIM to act as a sensor for these molecular events.
Distinguish from Autofluorescence: Biological samples often have native autofluorescence. Since the lifetime of the target compound is likely different from the lifetimes of endogenous fluorophores, FLIM can be used to separate the specific signal from the background noise, improving image contrast and clarity.
The development of highly fluorescent isoquinoline derivatives has shown their remarkable selectivity for imaging specific cellular components in live-cell microscopy. acs.org
Emerging Research Applications and Future Perspectives for 7 3 Chloropropoxy Isoquinoline
Development as Chemical Probes for Biological Systems and Target Validation
The development of chemical probes is crucial for dissecting complex biological processes and validating novel drug targets. Isoquinoline (B145761) derivatives have shown promise in this area, acting as fluorescent sensors and ligands for specific biomolecules. mdpi.com The 7-(3-chloropropoxy)isoquinoline framework, with its reactive side chain, is an ideal candidate for the synthesis of such probes. The terminal chloride can be readily displaced by various nucleophiles, allowing for the attachment of fluorophores, affinity tags, or photo-crosslinking agents.
For instance, the synthesis of fluorescent derivatives could enable the visualization of cellular uptake and subcellular localization, providing insights into the compound's interaction with biological systems. Furthermore, by tethering known pharmacophores to the this compound scaffold, researchers can develop targeted probes to investigate specific protein-ligand interactions and validate their roles in disease pathways.
Table 1: Potential Applications of this compound-Derived Chemical Probes
| Probe Type | Potential Application | Research Goal |
| Fluorescent Probe | Cellular Imaging | Visualize uptake, distribution, and localization. |
| Affinity-Based Probe | Target Identification | Isolate and identify binding partners. |
| Photo-Affinity Probe | Covalent Labeling | Permanently label and identify target proteins. |
Utility in Chemical Biology Research to Decipher Cellular Processes
The field of chemical biology relies on small molecules to modulate and study cellular functions. Isoquinoline alkaloids and their synthetic analogs have a long history of use as modulators of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. nih.gov The structural motif of this compound can serve as a starting point for the creation of new chemical tools to investigate these intricate pathways.
By systematically modifying the chloropropoxy chain with different functional groups, a library of derivatives can be generated. These compounds could then be screened for their effects on specific cellular events. For example, derivatives could be designed to interfere with protein-protein interactions or inhibit specific enzymes, thereby helping to elucidate their roles in cellular homeostasis and disease. The insights gained from such studies could pave the way for the development of novel therapeutic agents.
Applications as Versatile Building Blocks in Complex Organic Synthesis
The true potential of this compound may lie in its utility as a versatile building block for the construction of more complex molecular architectures. researchgate.netresearchgate.net The isoquinoline core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. rsc.orgbath.ac.uk The reactive handle at the 7-position allows for its incorporation into larger molecules through various coupling reactions.
Synthetic chemists can exploit the reactivity of the chloropropoxy group to introduce a wide range of substituents, including amines, azides, alkynes, and thiols. This functional group tolerance opens the door to a myriad of synthetic transformations, such as click chemistry, Sonogashira coupling, and nucleophilic substitution reactions. These strategies can be employed to synthesize novel polycyclic and heterocyclic systems with potential applications in drug discovery and materials science. nih.govresearchgate.net
Advancements in Methodological Development for Isoquinoline Chemistry
The synthesis and functionalization of the isoquinoline core remain an active area of research in organic chemistry. researchgate.netresearchgate.net The development of new and efficient synthetic methods is crucial for accessing novel derivatives with diverse substitution patterns. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, modern approaches focus on transition-metal-catalyzed C-H activation and annulation reactions to improve atom economy and step efficiency. researchgate.netmdpi.com
The availability of this compound as a starting material can spur the development of new methodologies for the late-stage functionalization of the isoquinoline nucleus. For example, the chloropropoxy group could serve as a directing group for C-H activation at adjacent positions, enabling the introduction of new substituents with high regioselectivity. Such advancements would not only expand the chemical space around the isoquinoline scaffold but also provide more efficient routes to valuable compounds.
Exploration in Materials Science or Supramolecular Chemistry
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for the design of novel materials. amerigoscientific.com Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and conductive polymers. amerigoscientific.comnumberanalytics.com The ability to functionalize this compound allows for the tuning of its electronic and steric properties, making it a promising candidate for incorporation into advanced materials.
In the realm of supramolecular chemistry, the isoquinoline moiety can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. The chloropropoxy side chain provides a handle for introducing recognition motifs, enabling the construction of self-assembling systems and molecular receptors. These supramolecular architectures could find applications in areas such as drug delivery, catalysis, and molecular sensing.
Table 2: Potential Material Science and Supramolecular Applications of Isoquinoline Derivatives
| Application Area | Potential Function | Key Feature of Isoquinoline Scaffold |
| Organic Electronics | Component in OLEDs, OFETs | Tunable electronic properties, charge transport |
| Chemical Sensors | Fluorescent or colorimetric sensing | Sensitivity of electronic structure to environment |
| Supramolecular Assemblies | Host-guest chemistry, self-assembly | Aromatic core for π-stacking, functionalizable periphery |
Unexplored Research Avenues and Persistent Challenges in Isoquinoline Research
Despite the extensive research on isoquinoline derivatives, several challenges and unexplored avenues remain. numberanalytics.com A significant challenge lies in achieving regioselective functionalization of the isoquinoline core, particularly at positions that are not readily accessible through classical methods. The development of novel catalytic systems that can selectively activate specific C-H bonds is a key area for future research.
Furthermore, the exploration of the biological activities of a wider range of isoquinoline derivatives is warranted. nih.gov While many studies have focused on a few well-known alkaloids, a vast chemical space of synthetic isoquinolines remains largely unexplored. A systematic investigation of the structure-activity relationships of these compounds could lead to the discovery of new therapeutic leads. The potential neurotoxic effects of some tetrahydroisoquinoline derivatives also highlight the need for careful toxicological evaluation of new compounds. wikipedia.org
Interdisciplinary Research Collaborations and Translational Potential (Preclinical, Non-Clinical)
Realizing the full potential of this compound and its derivatives will require a multidisciplinary approach. Collaborations between synthetic chemists, chemical biologists, pharmacologists, and materials scientists will be essential for the design, synthesis, and evaluation of new compounds.
The translational potential of this research lies in the development of new therapeutic agents and advanced materials. In the preclinical and non-clinical stages, promising isoquinoline derivatives would undergo rigorous testing to evaluate their efficacy, and pharmacokinetic properties. The versatility of the this compound building block makes it an attractive starting point for such translational research efforts, with the potential to address unmet needs in medicine and technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(3-Chloropropoxy)isoquinoline, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, a cyclization step under alkaline conditions (pH 12–13) using sodium hydroxide in ethanol has been reported to form the quinoline core . Reagent choices, such as AlCl₃ in nitration reactions or Pd/C for hydrogenation, significantly impact intermediate purity and final yield . Optimizing reaction time (e.g., 6 hours for cyclization) and solvent systems (e.g., THF/MeOH mixtures) is critical for reproducibility .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural validation. For related isoquinoline derivatives, ¹H NMR chemical shifts in the range of δ 7.5–8.5 ppm (aromatic protons) and δ 3.5–4.5 ppm (alkoxy groups) are characteristic. ¹³C NMR can confirm carbonyl or nitrile groups (e.g., δ 160–170 ppm for CN groups) . Infrared (IR) spectroscopy detects functional groups like C-Cl (550–850 cm⁻¹) and C-O-C (1050–1250 cm⁻¹). Always compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer : The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Researchers must use fume hoods, wear nitrile gloves, and avoid dust formation. Emergency protocols should include immediate decontamination with water and consultation with safety sheets for first-aid measures (e.g., respiratory support if inhaled) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites (e.g., electrophilic aromatic substitution positions). Molecular docking studies may predict binding affinities with biological targets like tyrosine-DNA phosphodiesterase, guiding drug design . Software like Gaussian or Schrödinger Suite can simulate reaction pathways, such as the energy barriers for cyclization or halogen displacement .
Q. What strategies mitigate solubility issues in biological assays for this compound?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO/water mixtures) or pH adjustment. For example, sodium hydroxide-mediated deprotonation in aqueous ethanol improves solubility for in vitro testing . Micellar solubilization with surfactants (e.g., Tween-80) or lipid-based formulations may also be explored for in vivo applications .
Q. How should researchers analyze contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). For instance, discrepancies in tyrosyl-DNA phosphodiesterase inhibition could arise from assay conditions (e.g., buffer pH or ionic strength). Replicate experiments with standardized protocols and apply statistical tools (ANOVA, Tukey’s test) to assess significance .
Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are commonly used for bioavailability and metabolite profiling. Administer the compound intravenously or orally, and collect plasma samples at timed intervals. LC-MS/MS can quantify parent compounds and metabolites. Ensure ethical approval and adhere to ARRIVE guidelines for experimental transparency .
Q. How to design stability studies for this compound under varying storage and physiological conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-UV for purity changes. For physiological stability, incubate in simulated gastric fluid (pH 1.2) or plasma to assess hydrolysis or protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
